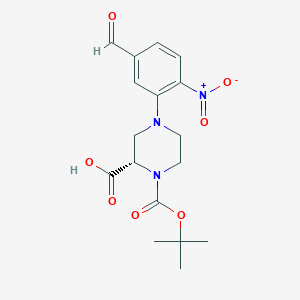
2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene is a complex organic compound with the molecular formula C48H30N6 and a molecular weight of 690.79 g/mol This compound is characterized by its unique structure, which includes a triphenylene core substituted with six pyridine groups at the 3-positions
Preparation Methods
The synthesis of 2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene typically involves the following steps :
Starting Materials: The synthesis begins with 2,3,6,7,10,11-hexabromobenzo[9,10]phenanthrene and 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Reaction Conditions: These starting materials undergo a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction. The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like toluene or dimethylformamide (DMF).
Industrial Production: Industrial production methods may involve scaling up the Suzuki-Miyaura coupling reaction with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The pyridine groups can participate in substitution reactions, where nucleophiles or electrophiles replace one or more hydrogen atoms on the pyridine rings.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene has a wide range of scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of molecular recognition and binding.
Industry: Used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene involves its ability to form stable complexes with metal ions and other molecules . The pyridine groups can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) and other supramolecular structures. These interactions can influence the compound’s electronic properties, making it suitable for use in electronic and optoelectronic applications.
Comparison with Similar Compounds
2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene can be compared with other similar compounds, such as :
2,3,6,7,10,11-Hexaaminotriphenylene: This compound has amino groups instead of pyridine groups, which can lead to different reactivity and applications.
2,3,6,7,10,11-Hexakis(4-formylphenyl)triphenylene: This derivative has formyl groups, which can participate in different types of chemical reactions compared to pyridine groups.
2,3,6,7,10,11-Hexahydroxytriphenylene: The presence of hydroxyl groups in this compound can lead to different hydrogen bonding interactions and solubility properties.
Properties
Molecular Formula |
C48H30N6 |
|---|---|
Molecular Weight |
690.8 g/mol |
IUPAC Name |
3-(3,6,7,10,11-pentapyridin-3-yltriphenylen-2-yl)pyridine |
InChI |
InChI=1S/C48H30N6/c1-7-31(25-49-13-1)37-19-43-44(20-38(37)32-8-2-14-50-26-32)46-22-40(34-10-4-16-52-28-34)42(36-12-6-18-54-30-36)24-48(46)47-23-41(35-11-5-17-53-29-35)39(21-45(43)47)33-9-3-15-51-27-33/h1-30H |
InChI Key |
UBHPERCXCJQQGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CN=CC=C6)C7=CN=CC=C7)C8=CN=CC=C8)C9=CN=CC=C9)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


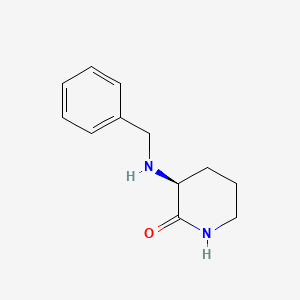
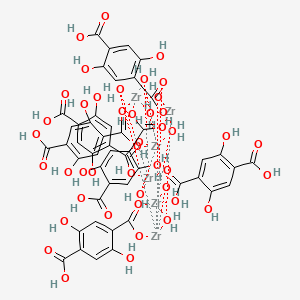
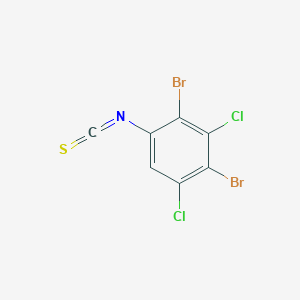
![N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13727714.png)
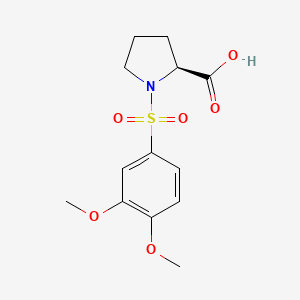
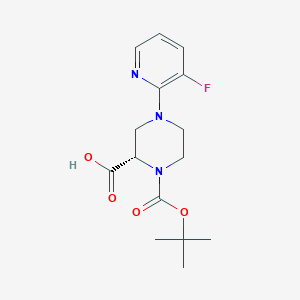
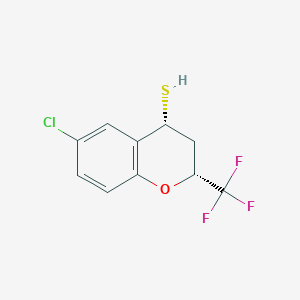
![(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13727737.png)
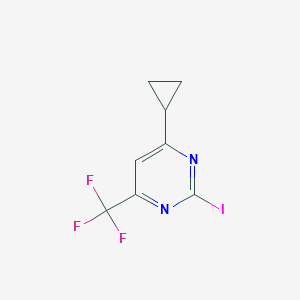

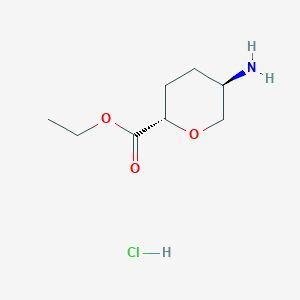
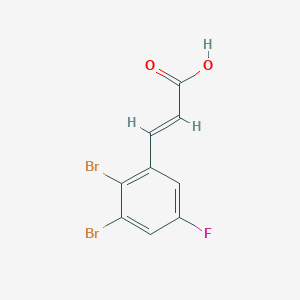
![5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate](/img/structure/B13727769.png)
